molecular formula C6H9K6O15P3 B12435939 D-myo-Inositol 1,4,5-trisphosphate (hexapotassium salt)

D-myo-Inositol 1,4,5-trisphosphate (hexapotassium salt)

Cat. No.: B12435939
M. Wt: 648.64 g/mol
InChI Key: DVOPWCOAGWTTEN-PPKFVSOLSA-H
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Description

D-myo-Inositol 1,4,5-trisphosphate (hexapotassium salt): is a biologically significant molecule that acts as a second messenger in various cellular processes. It is produced in cells by the enzymatic hydrolysis of phosphatidyl inositol-4,5-bisphosphate by phospholipase C. This compound plays a crucial role in the regulation of intracellular calcium levels by binding to specific receptors and triggering the release of calcium from intracellular stores .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol 1,4,5-trisphosphate (hexapotassium salt) typically involves the enzymatic hydrolysis of phosphatidyl inositol-4,5-bisphosphate. This reaction is catalyzed by phospholipase C, resulting in the formation of D-myo-Inositol 1,4,5-trisphosphate and diacylglycerol .

Industrial Production Methods: Industrial production of D-myo-Inositol 1,4,5-trisphosphate (hexapotassium salt) involves the extraction of inositol from natural sources such as fruits, followed by chemical modification to introduce the phosphate groups. The final product is then converted to its hexapotassium salt form for increased solubility and stability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D-myo-Inositol 1,4,5-trisphosphate can undergo oxidation reactions, although these are less common in biological systems.

    Reduction: Reduction reactions are also rare for this compound.

    Substitution: The compound can participate in substitution reactions, particularly involving the phosphate groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: D-myo-Inositol 1,4,5-trisphosphate (hexapotassium salt) is used as a reagent in the study of inositol phosphate metabolism and signaling pathways.

Biology: In biological research, this compound is crucial for studying calcium signaling pathways, as it acts as a second messenger that triggers the release of calcium from intracellular stores .

Medicine: In medical research, D-myo-Inositol 1,4,5-trisphosphate is investigated for its role in various physiological processes, including cell growth, differentiation, and apoptosis. It is also studied for its potential therapeutic applications in diseases related to calcium signaling dysregulation .

Industry: In the industrial sector, this compound is used in the development of biochemical assays and diagnostic tools that rely on calcium signaling .

Mechanism of Action

D-myo-Inositol 1,4,5-trisphosphate (hexapotassium salt) exerts its effects by binding to specific receptors known as inositol trisphosphate receptors (IP3 receptors) located on the membrane of the endoplasmic reticulum. This binding triggers the opening of calcium channels, leading to the release of calcium ions into the cytoplasm. The increase in intracellular calcium concentration activates various calcium-dependent signaling pathways that regulate numerous cellular functions .

Comparison with Similar Compounds

    D-myo-Inositol 1,3,4,5-tetrakisphosphate: Another inositol phosphate derivative involved in calcium signaling.

    D-myo-Inositol 1,4-bisphosphate: A precursor in the biosynthesis of D-myo-Inositol 1,4,5-trisphosphate.

    D-myo-Inositol 1,3,4-trisphosphate: A related compound with similar signaling functions.

Uniqueness: D-myo-Inositol 1,4,5-trisphosphate (hexapotassium salt) is unique due to its specific role in calcium signaling and its ability to bind to IP3 receptors, leading to the release of calcium from intracellular stores. This specific interaction and its high solubility in water make it particularly valuable in both research and industrial applications .

Properties

Molecular Formula

C6H9K6O15P3

Molecular Weight

648.64 g/mol

IUPAC Name

hexapotassium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate

InChI

InChI=1S/C6H15O15P3.6K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2+,3+,4-,5-,6-;;;;;;/m1....../s1

InChI Key

DVOPWCOAGWTTEN-PPKFVSOLSA-H

Isomeric SMILES

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+]

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+]

Origin of Product

United States

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